molecular formula C11H18N2O3 B13018504 Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B13018504
M. Wt: 226.27 g/mol
InChI Key: AGZKVIOIYJWUBV-DTWKUNHWSA-N
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Description

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a stereochemically defined bicyclic lactam that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the construction of novel Dihydroorotate Dehydrogenase (DHODH) inhibitors . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerged as a promising therapeutic strategy in areas such as oncology, immunology, and virology. This scaffold provides the rigid, three-dimensional framework necessary for effective target engagement, with the specific (4aS,8aR) stereochemistry being crucial for optimal binding affinity and biological activity in lead compounds. Researchers utilize this building block to develop potent and selective small molecules that disrupt nucleotide synthesis in rapidly proliferating cells, such as cancer cells, or cells affected by viral replication. The product is intended for research and development purposes only and is supplied For Research Use Only , not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl (4aS,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

AGZKVIOIYJWUBV-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=O)N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound are limited, primarily because it falls into the category of rare and unique chemicals. Researchers often explore alternative routes or modify existing methods to obtain sufficient quantities for study.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

  • Conditions :

    • Acidic: HCl (6N), reflux, 12 hours.

    • Basic: NaOH (2M), aqueous ethanol, 60°C, 8 hours.

  • Outcome : Formation of (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylic acid.

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols in the presence of acid catalysts.

  • Conditions : Methanol or benzyl alcohol, catalytic H₂SO₄, 80°C, 6 hours.

  • Outcome : Methyl or benzyl esters, useful for tuning lipophilicity in drug candidates.

Nucleophilic Substitution at the Carbonyl Group

The ketone undergoes nucleophilic attacks, enabling reductions or condensations.

  • Reduction with NaBH₄ :

    • Conditions: NaBH₄ in methanol, 0°C to RT, 2 hours.

    • Outcome: Secondary alcohol derivative (reduced ketone).

  • Condensation with Hydrazines :

    • Conditions: Hydrazine hydrate, ethanol, reflux .

    • Outcome: Hydrazone derivatives for heterocyclic synthesis.

Thioamide Formation

Lawesson’s reagent replaces the ketone oxygen with sulfur, forming a thioamide. This modification enhances interaction with metal ions or biological targets.

  • Conditions : Lawesson’s reagent (0.5 equiv), toluene, reflux, 20 minutes .

  • Outcome : Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (90% yield) .

Hydrogenation Reactions

Catalytic hydrogenation reduces double bonds or heterocyclic rings within the naphthyridine core.

  • Conditions : Raney nickel, H₂ (1 atm), NH₃/MeOH, 24 hours .

  • Outcome : Decahydro-naphthyridine derivatives (86% combined yield for cis and trans isomers) .

Comparative Analysis of Reaction Outcomes

Key reactions are summarized below with yields and conditions:

Reaction TypeConditions/CatalystsProductYieldSources
Ester Hydrolysis6N HCl, refluxCarboxylic acidHigh
TransesterificationH₂SO₄, methanol, 80°CMethyl esterModerate
Thioamide FormationLawesson’s reagent, refluxEthyl 2-thioxo derivative90%
HydrogenationRaney Ni, H₂, NH₃/MeOHDecahydro-naphthyridine isomers86%

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis.

  • Thioamide Formation : Lawesson’s reagent cleaves the C=O bond, replacing oxygen with sulfur through a radical intermediate .

  • Hydrogenation : Catalytic H₂ adsorption on Raney nickel surfaces enables stereoselective reduction of the naphthyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate exhibit significant antimicrobial properties. Studies have shown that modifications to the naphthyridine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Specific derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting that the naphthyridine framework may interfere with cellular proliferation pathways. Ongoing studies are focused on elucidating the mechanisms of action and optimizing these compounds for therapeutic use .

Synthetic Methodologies

1. Synthesis of Naphthyridine Derivatives
this compound serves as a precursor in the synthesis of various naphthyridine derivatives. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. For example, bicycle ring closure reactions have been employed to generate thioamide derivatives from this compound, showcasing its versatility in synthetic organic chemistry .

2. Reaction with Hydrazine Derivatives
The compound has been used in reactions with hydrazine derivatives to form novel hydrazones and related compounds. These transformations are crucial for generating compounds with potential biological activity, expanding the library of naphthyridine-based molecules available for further testing .

Structural Analysis

1. Crystallography Studies
Crystallographic studies of this compound have revealed insights into its molecular conformation and stability. Analysis has shown that the compound can exist in multiple rotameric forms, which may influence its reactivity and interactions with biological targets .

2. Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques including NMR and IR spectroscopy. These methods provide valuable information about the functional groups present and their environments within the molecular structure, aiding in understanding how modifications might affect biological activity .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition against Gram-positive bacteria.
Study 2Anticancer PropertiesCertain derivatives exhibited IC50 values in low micromolar range against cancer cell lines.
Study 3Synthetic MethodologySuccessful synthesis of thioamide derivatives via bicycle ring closure reactions.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

  • Structure : Replaces the oxo group at position 2 with a sulfanylidene (C=S) group.
  • Synthesis : Derived from the parent oxo compound via Lawesson’s reagent in toluene under reflux .
  • Key Differences :
    • The thioamide group enhances nucleophilicity, enabling diverse functionalization.
    • Crystallographic analysis shows two conformers per asymmetric unit, indicating greater structural flexibility compared to the oxo analog .
  • Applications : Acts as a precursor for thioamide-containing bioactive molecules .

Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

  • Structure : Features a five-membered pyrrolo ring fused to a pyridine, contrasting with the six-membered naphthyridine core of the target compound.
  • Synthesis : Achieved via reciprocal bicycle ring closure and acid-catalyzed cyclization .
  • Key Differences :
    • The smaller ring system introduces conformational disorder in the crystal lattice, as both enantiomers coexist in the asymmetric unit .
    • Reduced steric hindrance may favor different binding interactions in biological systems.

Ethyl 4-aryl-2-oxo-6-arylcyclohex-3-enecarboxylates

  • Structure: Non-bicyclic cyclohexene derivatives with aryl substituents at positions 4 and 6.
  • Synthesis : Prepared via aldol condensation of ethyl acetoacetate with aryl aldehydes under basic conditions .
  • Aryl groups introduce π-π stacking capabilities absent in the naphthyridine analog .

Ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate

  • Structure: Combines a pyrimidine ring with an octahydroquinoxaline moiety.
  • Synthesis : Synthesized via coupling reactions in DMF using K₂CO₃ .
  • Key Differences :
    • The pyrimidine ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets.
    • Higher molecular weight (389.47 g/mol vs. 224.26 g/mol) may affect pharmacokinetics .

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS 1824366-25-7)

  • Structure : Lacks the oxo group at position 2, simplifying the core structure.
  • Applications : Used as a versatile scaffold in drug discovery, though its reduced functionality limits derivatization compared to the oxo analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate C₁₁H₁₆N₂O₃ 224.26 Bicyclic, oxo group, ethyl carboxylate Lawesson’s reagent, toluene reflux Polycyclic scaffolds for GPCR targets
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₈N₂O₂S 242.34 Thioamide, same bicyclic core Lawesson’s reagent, flash chromatography Intermediate for thio derivatives
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate C₁₀H₁₆N₂O₃ 212.25 Five-membered pyrrolo ring Acid-catalyzed cyclization Medicinal chemistry intermediates
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate C₂₃H₂₂O₃ ~346.43 Cyclohexene, aryl substituents Aldol condensation with NaOEt Not specified
Ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxoquinoxalin-1-yl)pyrimidine-5-carboxylate C₁₈H₂₃N₅O₃S 389.47 Pyrimidine-quinoxaline hybrid Coupling in DMF with K₂CO₃ Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is efficient (94% yield) using Lawesson’s reagent, whereas pyrimidine derivatives require multistep coupling .
  • Structural Rigidity : The bicyclic naphthyridine core offers superior conformational stability compared to disordered pyrrolo derivatives .

Biological Activity

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with a naphthyridine core structure, notable for its unique stereochemistry and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15N2O2C_{12}H_{15}N_{2}O_{2} and a molecular weight of approximately 226.28 g/mol. Its structure features a carbonyl group and an ester functionality, which contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has substantial antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Binding Affinity : Research has demonstrated that this compound binds effectively to specific enzymes and receptors involved in cellular signaling pathways. This binding can alter enzyme activity and receptor function, leading to downstream effects on cell behavior.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, enhancing its bioavailability and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in molecular structure influence biological activity. Below is a summary table:

Compound NameStructure TypeBiological ActivityUnique Features
Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylateSimilar naphthyridine coreAntimicrobialDifferent stereochemistry affects activity profile
Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylateContains sulfur instead of oxygenAnticancerSulfur substitution alters reactivity
Ethyl 3-hydrazinyl-3-oxopropanoateDifferent functional groupsAntimicrobialFocus on hydrazine functionality

This table illustrates the impact of structural variations on biological activities.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.
  • Cancer Cell Apoptosis Induction : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in increased markers of apoptosis compared to control groups.
  • Neuroprotection in Oxidative Stress Models : Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to untreated controls.

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